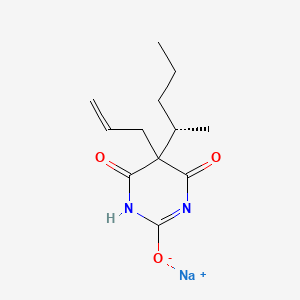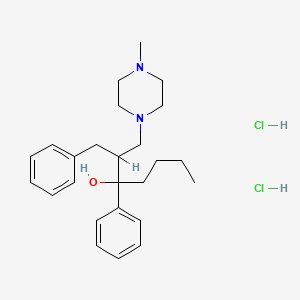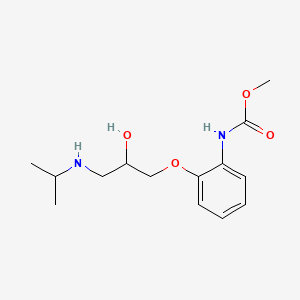
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a carbamic acid moiety and a phenyl group substituted with a hydroxy and an amino group. The presence of these functional groups makes it a versatile compound with diverse chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester typically involves multiple steps. One common method includes the reaction of 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenol with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by methylation.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and solvents can enhance the reaction rate and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
類似化合物との比較
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity but lacking the phenyl and hydroxy groups.
Esmolol hydrochloride: A beta-blocker with a similar carbamate structure but different pharmacological properties.
Methylurethane: Another carbamate ester used in different industrial applications.
Uniqueness
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and amino groups on the phenyl ring allows for diverse interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
52224-11-0 |
|---|---|
分子式 |
C14H22N2O4 |
分子量 |
282.34 g/mol |
IUPAC名 |
methyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-10(2)15-8-11(17)9-20-13-7-5-4-6-12(13)16-14(18)19-3/h4-7,10-11,15,17H,8-9H2,1-3H3,(H,16,18) |
InChIキー |
BAISSYUHSHBUJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC=CC=C1NC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




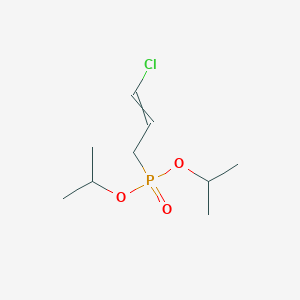
![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
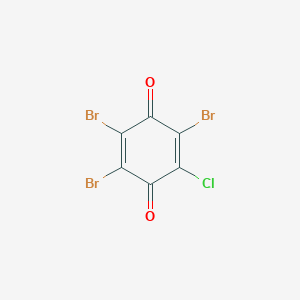
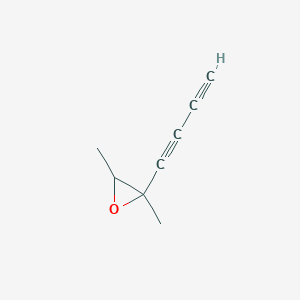
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
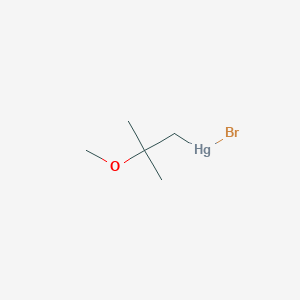
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

